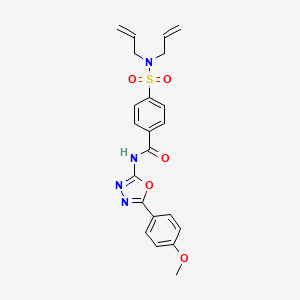

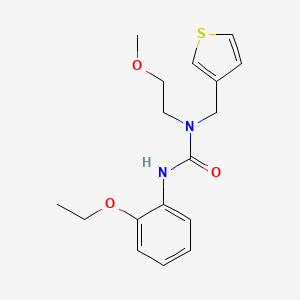

![molecular formula C20H28N2O4 B2669859 Benzyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate CAS No. 2251054-14-3](/img/structure/B2669859.png)

Benzyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Benzyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate” is a chemical compound with the molecular formula C20H28N2O4 . It is also known by its English name “tert-Butyl 1-〔[(benzyloxy)carbonyl]amino〕-6-azaspiro[2.5]octane-6-carboxylate” and its Japanese name "tert-ブチル 1-〔[(ベンジルオキシ)カルボニル]アミノ〕-6-アザスピロ[2.5]オクタン-6-カルボキシレート" .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a spirocyclic core, which includes a five-membered azaspiro ring and an eight-membered carbon ring . The compound also features a benzyl group and a tert-butoxycarbonyl group, which are common protecting groups in organic synthesis.Physical And Chemical Properties Analysis

This compound has a molecular weight of 360.45 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current search results.Applications De Recherche Scientifique

Enantioselective Synthesis and CCR2 Antagonists

An efficient enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was described, showcasing its critical role as an intermediate for potent CCR2 antagonists. The synthesis features an iodolactamization key step, highlighting its utility in creating highly functionalized structures for pharmaceutical applications (Campbell et al., 2009).

Versatile Building Blocks for Cyclopropyl-Containing Amino Acids

The compound has been demonstrated as a versatile building block in the synthesis of cyclopropyl-containing amino acids, through reactions like Michael additions and Diels–Alder reactions, leading to new amino acids in protected form. This showcases its potential in the development of geometrically constrained bicyclic peptidomimetics (Limbach et al., 2009).

Nucleophilic Substitutions and Radical Reactions

Tert-Butyl phenylazocarboxylates, related in functional group arrangement, have been used as versatile building blocks for synthetic organic chemistry. These compounds undergo nucleophilic substitutions and radical reactions, enabling modifications of the benzene ring and illustrating the compound’s adaptability in complex synthetic pathways (Jasch et al., 2012).

Spirolactams as Conformationally Restricted Pseudopeptides

The synthesis of 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes demonstrates the use of spirolactams as constrained surrogates for Pro-Leu and Gly-Leu dipeptides. This application is crucial for peptide synthesis, offering a route to gamma-turn/distorted type II beta-turn mimetics, which are important in developing peptide-based therapeutics (Fernandez et al., 2002).

Propriétés

IUPAC Name |

benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-azaspiro[2.5]octane-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O4/c1-19(2,3)26-17(23)21-16-12-20(16)10-7-11-22(14-20)18(24)25-13-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYXKQZMOSNBJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC12CCCN(C2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2669776.png)

![Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate](/img/structure/B2669780.png)

![5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2669781.png)

![1-(2,5-dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2669786.png)

![N-(3-chloro-4-methylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2669791.png)

![N-(3,5-dimethoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2669798.png)